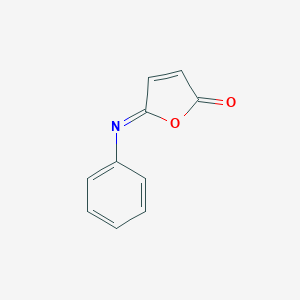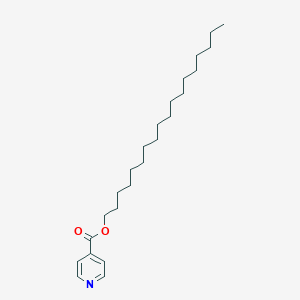![molecular formula C8H10N2 B010820 1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile CAS No. 106037-35-8](/img/structure/B10820.png)
1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile, also known as quinuclidine, is a bicyclic organic compound with a nitrogen heteroatom. It is widely used in scientific research due to its unique chemical and physical properties. Quinuclidine is a versatile building block in organic synthesis and has a wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
Quinuclidine acts as a competitive antagonist of muscarinic acetylcholine receptors, which are involved in the regulation of various physiological processes, including cognition, memory, and movement. It also modulates the activity of NMDA receptors, which are important for learning and memory. Quinuclidine derivatives have been shown to bind to sigma receptors, which are involved in the regulation of neuronal activity and cell survival.
Effets Biochimiques Et Physiologiques
Quinuclidine has been shown to have a range of biochemical and physiological effects, including inhibition of acetylcholinesterase activity, modulation of ion channel activity, and regulation of neurotransmitter release. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Quinuclidine is a versatile building block in organic synthesis and has a wide range of applications in pharmaceuticals, agrochemicals, and materials science. It is readily available and relatively inexpensive, making it a popular choice for researchers. However, 1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile and its derivatives can be toxic and may require special handling and disposal procedures.
Orientations Futures
There are many potential future directions for research on 1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile and its derivatives. One area of interest is the development of selective agonists or antagonists for specific neurotransmitter receptors, which could lead to the development of novel treatments for neurological and psychiatric disorders. Another area of interest is the synthesis of 1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile-based materials with unique properties, such as high conductivity or high surface area. Finally, there is potential for the development of new synthetic methods for 1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile and its derivatives, which could lead to more efficient and sustainable production processes.
Méthodes De Synthèse
Quinuclidine can be synthesized by several methods, including the Bischler-Napieralski cyclization of N-acyl amino acids, the Pictet-Spengler reaction of tryptamines, and the reduction of quinuclidinone. The most commonly used method is the Bischler-Napieralski cyclization, which involves the reaction of an N-acyl amino acid with a Lewis acid catalyst, such as aluminum chloride or zinc chloride.
Applications De Recherche Scientifique
Quinuclidine has been extensively studied for its biological activities, including its anticholinergic, anticonvulsant, and analgesic effects. It has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and schizophrenia. Quinuclidine derivatives have been developed as selective agonists or antagonists for various neurotransmitter receptors, such as muscarinic acetylcholine receptors, N-methyl-D-aspartate (NMDA) receptors, and sigma receptors.
Propriétés
Numéro CAS |
106037-35-8 |
|---|---|
Nom du produit |
1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile |
Formule moléculaire |
C8H10N2 |
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]oct-2-ene-3-carbonitrile |
InChI |
InChI=1S/C8H10N2/c9-5-8-6-10-3-1-7(8)2-4-10/h6-7H,1-4H2 |
Clé InChI |
WSZVAPAWOWNVFG-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(=C2)C#N |
SMILES canonique |
C1CN2CCC1C(=C2)C#N |
Synonymes |
1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile(6CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[(2S)-2-(hexadecanoylamino)-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyl]amino]ethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10740.png)


![Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)](/img/structure/B10745.png)

![Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate](/img/structure/B10747.png)


![(2-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B10752.png)



